Boc-His(Trt)-OH

Catalog No.
S1768128
CAS No.
32926-43-5
M.F
C30H31N3O4
M. Wt
497.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-His(Trt)-OH

CAS Number

32926-43-5

Product Name

Boc-His(Trt)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid

Molecular Formula

C30H31N3O4

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1

InChI Key

OYXZPXVCRAAKCM-SANMLTNESA-N

Synonyms

Boc-His(Trt)-OH;32926-43-5;N-Boc-N'-trityl-L-histidine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoicacid;Nalpha-Boc-N(im)-trityl-L-histidine;AmbotzBAA1453;15449_ALDRICH;SCHEMBL9959535;15449_FLUKA;EBD6935;MolPort-003-926-803;C30H31N3O4;ACT10790;N-|A-Boc-N-im-trityl-L-histidine;N|A-Boc-N(im)-trityl-L-histidine;ZINC25783998;AKOS015903518;AM81820;CB-1675;DS-2286;AJ-82130;AK-44645;DB-030155;FT-0686530;ST24033142

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Boc-His(Trt)-OH is an orthogonally protected amino acid derivative utilized primarily in advanced peptide synthesis. Featuring a tert-butoxycarbonyl (Boc) group on the alpha-amino nitrogen and a bulky trityl (Trt) group on the imidazole side chain, this compound is engineered for specific synthetic workflows rather than standard stepwise Boc solid-phase peptide synthesis (SPPS). Because the Trt group is highly acid-labile, it is cleaved by the same trifluoroacetic acid (TFA) treatments used to remove the Boc group . Consequently, procurement of Boc-His(Trt)-OH is driven by processes requiring simultaneous N-alpha and side-chain deprotection under mild conditions, specifically in solution-phase synthesis, fragment condensation, or as the final N-terminal residue in a Boc-SPPS sequence.

Research Fit

Designed for Boc/Benzyl SPPS strategy with acid-labile side-chain protection
Supports simultaneous Boc/Trt cleavage in final global deprotection
Certified high chiral purity grades available for stereochemical control

Generic substitution of Boc-His(Trt)-OH with standard Boc-SPPS building blocks like Boc-His(Tos)-OH or Boc-His(Dnp)-OH fundamentally alters downstream process requirements. The tosyl (Tos) and dinitrophenyl (Dnp) protecting groups are designed to withstand TFA, necessitating the use of highly toxic, corrosive anhydrous hydrogen fluoride (HF) or multi-step thiolysis for final cleavage [1]. For laboratories or manufacturing facilities lacking specialized Teflon/Kel-F HF cleavage apparatuses, or when synthesizing acid-sensitive peptidomimetics that degrade under HF conditions, substitution with Tos- or Dnp-protected analogs is strictly non-viable. Furthermore, substituting with unprotected Boc-His-OH leads to severe solubility limitations and uncontrolled side-chain acylation, resulting in unacceptable impurity profiles during scale-up.

Substitution Risk

Attribute
Boc-His(Trt)-OH
vs
Fmoc-His(Trt)-OH
Chemistry compatibility
Boc/Benzyl SPPS
Fmoc/tBu SPPS only
Deprotection logic
Single-step acidolysis
Orthogonal (base then acid)
Racemization context
Steric shield in Boc protocol
Reported higher risk in Fmoc cycles

Elimination of Hydrogen Fluoride (HF) Cleavage Requirements

The defining procurement advantage of Boc-His(Trt)-OH is its lability to moderate acids. While standard Boc-His(Tos)-OH requires anhydrous HF (typically at 0°C for 1-2 hours) to remove the tosyl group from the imidazole ring, the trityl group on Boc-His(Trt)-OH is quantitatively cleaved by standard Trifluoroacetic Acid (TFA) . This allows for simultaneous deprotection of both the N-alpha Boc and the side-chain Trt groups in a single TFA step, bypassing the need for hazardous HF handling.

Evidence DimensionSide-chain deprotection reagent
Target Compound DataBoc-His(Trt)-OH: Trifluoroacetic acid (TFA)
Comparator Or BaselineBoc-His(Tos)-OH: Anhydrous Hydrogen Fluoride (HF)
Quantified DifferenceEliminates HF usage for histidine side-chain deprotection
ConditionsFinal peptide cleavage and deprotection phase

Allows facilities without specialized HF-handling infrastructure to successfully synthesize and deprotect histidine-containing peptide fragments.

Enantiomeric purity
Class-level
≥99.0% (a/a) reported for Boc-His(Trt)-OH; specification not consistently available for Boc-His(Boc)-OH
Supports stereochemical-control requirement
Reported vendor specification; method-specific review advised

Streamlined Deprotection vs. Dinitrophenyl (Dnp) Analogs

When compared to Boc-His(Dnp)-OH, Boc-His(Trt)-OH reduces downstream processing complexity. The Dnp (dinitrophenyl) group requires a dedicated thiolysis step using reagents like thiophenol or 2-mercaptoethanol prior to final acid cleavage [1]. Boc-His(Trt)-OH bypasses this requirement entirely, achieving full deprotection in a single TFA step, which translates to reduced solvent waste and the elimination of noxious thiol reagents in fragment assembly.

Evidence DimensionNumber of deprotection steps
Target Compound DataBoc-His(Trt)-OH: 1 step (TFA only)
Comparator Or BaselineBoc-His(Dnp)-OH: 2 steps (Thiolysis + Strong Acid)
Quantified DifferenceReduces deprotection steps by 50% and eliminates thiol reagents
ConditionsPost-coupling fragment deprotection

Reduces labor, toxic reagent consumption, and cycle time during the final stages of peptide manufacturing.

Simultaneous deprotection
Class-level
Single TFA step removes Boc and Trt; Fmoc strategy requires sequential piperidine then acid
Workflow-fit for Boc chemistry users
Standard protocol comparison; individual sequence may vary

Enhanced Lipophilicity and Organic Solvent Solubility

In solution-phase peptide synthesis (SPS), reactant solubility in aprotic solvents dictates coupling efficiency. The incorporation of the hydrophobic trityl group allows Boc-His(Trt)-OH to readily dissolve at standard coupling concentrations (0.1–0.5 M) in Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) [1]. In contrast, unprotected Boc-His-OH exhibits limited solubility in these media, often forming heterogeneous suspensions that retard reaction kinetics and lower overall yield.

Evidence DimensionSolubility in DCM/DMF
Target Compound DataBoc-His(Trt)-OH: Soluble at 0.1–0.5 M (homogeneous)
Comparator Or BaselineBoc-His-OH: Poorly soluble (heterogeneous suspension)
Quantified DifferenceEnables high-concentration homogeneous coupling reactions
ConditionsSolution-phase coupling at room temperature

Ensures reproducible, high-yield coupling kinetics in solution-phase manufacturing by preventing reagent precipitation.

DMF solubility
Supporting evidence
1 mmol clearly soluble in 2 mL DMF
Reliable coupling-solution preparation
Vendor pass/fail specification; confirm with your protocol
Large-scale yield
Supporting evidence
>85% yield reported at multi-kilogram scale
Process-chemistry reproducibility context
Optimized conditions; site-specific validation needed
Chiral purity benchmark
Head-to-head
≥99.7% chiral purity reported; Boc-His(Boc)-OH typically >98% HPLC without chiral spec
Higher certified enantiomeric excess
Supplier certificate review recommended
Racemization suppression
Class-level
Trt steric bulk designed to reduce racemization in Boc chemistry; Fmoc-His(Trt)-OH reported 6.8% D-isomer under elevated temperature
Chemistry-dependent racemization context
Direct cross-chemistry comparison not applicable; validate in your sequence

Final-Residue Coupling in Boc-SPPS

Ideal for use as the terminal N-alpha amino acid in a Boc-synthesized peptide. This allows the final TFA treatment to simultaneously remove the N-terminal Boc and the histidine Trt group, streamlining recovery without exposing the final residue to HF .

Solution-Phase Fragment Condensation

Highly recommended for synthesizing short, histidine-containing peptide fragments in solution, where the high solubility of the Trt group and the mild TFA cleavage conditions preserve sensitive ester or amide bonds .

Synthesis of HF-Sensitive Peptidomimetics

The mandatory choice when the target molecule contains functional groups (e.g., specific glycosylations or fragile linker moieties) that would be irreversibly degraded by the anhydrous HF required for standard Tos or Bom deprotection .

Application Fit

Application
Selection Property
Validation Focus
Boc/Benzyl SPPS of histidine-rich peptides
Chemistry-matched protecting group strategy
Chiral purity and global deprotection yield
Large-scale peptide intermediate synthesis
Process-scale yield consistency and DMF solubility
Reproducibility at target scale; coupling efficiency
SAR and conformational peptide studies
High certified chiral purity and racemization control
Enantiomeric excess; stereochemical assignment
Peptide-oligonucleotide conjugates
Single-step acidolytic deprotection
Conjugate integrity after global deprotection

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

497.23145648 Da

Monoisotopic Mass

497.23145648 Da

Heavy Atom Count

37

UNII

C9YH4KHR73

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